molecular formula C10H14O2 B101537 1,2-Benzenediethanol CAS No. 17378-99-3

1,2-Benzenediethanol

Cat. No. B101537
CAS RN: 17378-99-3
M. Wt: 166.22 g/mol
InChI Key: IHAYMIVQKCTBBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives is a topic of interest in several papers. For instance, the facile synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes is described, highlighting a general and convenient method for producing these heterocycles, which are structurally characterized by single-crystal X-ray analysis . Another paper discusses the synthesis of 1,2-bis(pentaphenylphenyl)benzene through cycloaddition, providing insights into the synthetic routes for complex benzene derivatives . Additionally, the synthesis of 1,2-benzenedithiol is optimized for industrial production, indicating the practical applications and scalability of such synthetic processes .

Molecular Structure Analysis

The molecular structures of benzene derivatives are determined using techniques such as single-crystal X-ray diffraction. For example, the structure of benzo[1,2-b:4,5-b']dichalcogenophenes is found to be completely planar and packed in a herringbone arrangement . The structure of 1,2-bis(pentaphenylphenyl)benzene adopts a C2-symmetric conformation in the crystal , and the molecule of [1,2-benzenedithiolate-(2−)-S,S']bis{methyl-1,3-dithia-benzo[c]-2-stannolanyl} consists of two benzol[c]1,2,3-dithia-stannolanyl moieties held together by a bridging benzene-1,2-dithiolate ligand .

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving benzene derivatives. The oxidation of 1,4-benzenediols with benzyltrimethylammonium tribromide is one such reaction, leading to the formation of 2,5-cyclohexadiene-1,4-diones . Another paper describes the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives .

Physical and Chemical Properties Analysis

The physicochemical properties of benzene derivatives are elucidated through various methods. The benzo[1,2-b:4,5-b']dichalcogenophenes' properties are studied using cyclic voltammetry (CV) and UV-vis spectra . The acidity and catalytic properties of 1,2-benzenedisulfonimide and its derivatives are investigated through potentiometric titrations and computational studies, revealing the potential for more acidic and effective derivatives .

Scientific Research Applications

Environmental Analysis

1,2-Benzenediethanol is utilized in environmental analysis, particularly for the determination of hazardous compounds in ambient air. A method was developed for the simultaneous determination of benzene and trace concentrations of 1,2-dibromoethane and 1,2-dichloroethane in ambient air, employing gas chromatography-mass spectrometry and selected ion monitoring. This approach involved sample collection at ambient temperature on a solid adsorbent followed by thermal desorption into the gas chromatograph-mass spectrometer (Jonsson & Berg, 1980).

Organic Chemistry and Catalysis

In the domain of organic chemistry, 1,2-Benzenediethanol plays a role in various reactions. It has been involved in the oxidation of 1,4-benzenediols with benzyltrimethylammonium tribromide to produce 2,5-cyclohexadiene-1,4-diones in good yields (Kajigaeshi et al., 1991). Additionally, its derivatives have been synthesized and explored as chiral Brønsted acids in acid-catalyzed organic reactions, highlighting its versatility in catalysis (Barbero et al., 2011).

Analytical Chemistry

In analytical chemistry, 1,2-Benzenediethanol is used in novel techniques for the selective extraction and analysis of polar compounds in water samples. A study demonstrated its use in molecular-imprinted solid-phase microextraction combined with dispersive liquid–liquid microextraction with in situ derivatization. This method proved effective for analyzing polar compounds in aqueous samples, showcasing the compound's significance in improving analytical methodologies (Zhang & Huang, 2016).

Molecular Electronics

1,2-Benzenediethanol is pivotal in studies related to molecular electronics. Research has demonstrated how applying mechanical force to a molecule bridged between two electrodes can control charge transport through a molecular junction. These findings provide insights into the interplay between electrical and mechanical properties at the molecular level, opening new avenues for the development of molecular electronic devices (Bruot et al., 2011).

Green Chemistry

The compound also finds application in green chemistry, where it is used in the oxidative lactonization of 1,2-benzenedimethanol by tungstic acid with aqueous H2O2. This process is notable for its environmental friendliness and economic efficiency, as it operates under organic solvent-free conditions and allows for the easy recovery of the catalyst, aligning with the principles of green chemistry (Zhu, Dai, & Fan, 2010).

Safety And Hazards

1,2-Benzenediethanol is harmful if swallowed . It’s advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-[2-(2-hydroxyethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAYMIVQKCTBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291080
Record name 1,2-Benzenediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291080
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediethanol

CAS RN

17378-99-3
Record name o-Benzenediethanol
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Record name 1,2-Benzenediethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-hydroxyethyl)phenyl]ethan-1-ol
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Synthesis routes and methods I

Procedure details

To a solution of 2,2′-(1,2-phenylene)diacetic acid (10 g, 51.5 mmol) in THF (100 mL) was added to LAH in THF (90 mL) dropwise, the mixture was refluxed for 18 hours. The mixture was cooled in ice bath and carefully added water (8 mL) dropwise, followed by 1 N NaOH (8 mL), then removed the ice bath added water slowly with stirring until the gray precipitate turns white. The mixture was filtrated and the filtrate was concentrated to give crude 2,2′-(1,2-phenylene)diethanol (8 g, 94%). 1H-NMR (CDCl3): 2.02 (s, 3H), 2.97 (m, 4H), 3.83 (m, 2H), 4.12 (m, 1H), 4.24 (t, 1H), 7.19 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (0.332 mol) and tetrahydrofuran (THF, 175 mL) are placed in a dry 500-mL three-necked round-bottom flask fitted with a condenser, addition funnel, nitrogen inlet, and magnetic stirrer. The mixture is cooled with an ice bath and 1.2-phenylene diacetic acid (0.165 mol) in THF (100 mL) is added dropwise to the stirring mixture. After the addition is complete, the flask is removed from the ice bath and allowed to warm to room temperature. The reaction mixture is heated at reflux for two hours, then stirred overnight at room temperature. After cooling the mixture with an ice bath, water (12.6 mL) is added dropwise, followed by the successive dropwise addition of 15 percent aqueous sodium hydroxide (12.6 mL) and water (38 mL). The resulting mixture is warmed to room temperature, and the solids separated by vacuum filtration. The filtrate is placed on a rotary evaporator to remove the solvent. The remaining solid is recrystallized from toluene-hexane to give the 1,2-di(hydroxyethyl)benzene.
Quantity
0.332 mol
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0.165 mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

(2-Carboxymethyl-phenyl)-acetic acid (5.0 g/25 mmol) was dissolved in THF (100 mL) and cooled to 0° C. Borane (1 M in THF, 100 mL/100 mmol) was then added dropwise while stirring (hydrogen evolution). The reaction was left to stir a 0° C. for four hours then carefully quenched by the addition of water (ca. 20 mL). The reaction was partitioned between diethyl ether (200 mL) and water (200 mL). The organic layer was extracted with an additional portion of ether (100 mL) and the combined organics washed with brine (100 mL), dried over magnesium sulfate, filtered and concentrated. To give 2-[2-(2-Hydroxy-ethyl)-phenyl]-ethanol (3.3 g/80%). 1H NMR (400 MHz, CDCl3) δ 7.2 (m, 4H), 3.9 (t, J=6.8 Hz, 4H), 2.95 (t, J=6.8 Hz, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MLW Fui, K Mohammad, JM Lorna - Sains Malaysiana, 2012 - inis.iaea.org
[en] The important factors for a good photosensitizers are intensity and position of the spectral absorption in visible region, redox potentials and photo-stability. Molybdenum dithiolane …
Number of citations: 4 inis.iaea.org
MLW Fui, NG Hang, K Mohammad, JM Lorna… - Sains …, 2012 - inis.iaea.org
[en] The chemical and physical properties of tungsten nitrosyldithiolene complexes with a general formulae of [WTp·(NO)(L)] where Tp·= tris (3, 5-dimethyl pyrazolyl) hydroborate and L= …
Number of citations: 4 inis.iaea.org
P He, B Chen, L Huang, X Liu, J Qin, Z Zhang, W Dai - Chem, 2022 - cell.com
The successive cleavage and functionalization of C–C bonds in alcohols has become a rapidly growing field for the discovery of new transformations. However, achieving it in a direct …
Number of citations: 16 www.cell.com
K Kataoka - 2012 - ousar.lib.okayama-u.ac.jp
2. The 2D Crystal Engineering 2.1 Introduction 7 2.1. 1 Hydrogen-bonding system 8 2.1. 2 Hierarchic structure of trifluorolactates 11 2.1. 3 Symmetry in double-headed trifluorolactate …
Number of citations: 0 ousar.lib.okayama-u.ac.jp
J Jeong - 2022 - repository.kulib.kyoto-u.ac.jp
Sustainable Development Goals (SDGs) 1 are aims to achieve a better world for people and the planet. The United Nations (UN) announced the SDGs, at the 70th General Assembly in …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
S Désilets, M St-Jacques - Canadian Journal of Chemistry, 1992 - cdnsciencepub.com
Faisant appel à la RMN du 1 H et du 13 C à haut champ, on a étudié les propriétés conformationnelles à basse température de six dérivés sulfurés du benzocycloheptène en solution. …
Number of citations: 13 cdnsciencepub.com

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